
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)
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Overview
Description
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a synthetic organic compound with the molecular formula C17H24N4O2 It is characterized by the presence of a 2-methyl-1,3-phenylene core linked to two pyrrolidine-1-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .
Industrial Production Methods
On an industrial scale, the production of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)
- N,N’-(Methylenediphenylene)bis(pyrrolidine-1-carboxamide)
- N,N’-(1,3-Phenylene)dimaleimide
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activities, particularly as an acetylcholinesterase inhibitor . This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C17H24N4O2
- Molecular Weight : 304.40 g/mol
- Structural Features : The compound features two pyrrolidine rings linked by a 2-methyl-1,3-phenylene group, which is crucial for its biological activity.
The primary mechanism of action of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions such as learning and memory. This mechanism suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease.
Acetylcholinesterase Inhibition
Studies have shown that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits significant inhibitory effects on AChE. The inhibition constant (Ki) for this compound has been reported to be in the low micromolar range, indicating a strong interaction with the enzyme.
Compound | Target Enzyme | Inhibition Constant (K_i) |
---|---|---|
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) | Acetylcholinesterase | ~0.5 µM |
Neuroprotective Effects
Research indicates that compounds with AChE inhibitory activity may also possess neuroprotective properties. In vitro studies have demonstrated that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can protect neuronal cells from oxidative stress-induced apoptosis.
Synthesis Methods
The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves multi-step organic reactions:
- Formation of Pyrrolidine Rings : The initial step involves the synthesis of pyrrolidine derivatives through cyclization reactions.
- Coupling Reaction : The pyrrolidine derivatives are then coupled with 2-methyl-1,3-phenylenediamine to form the bis(pyrrolidinecarboxamide).
Cognitive Enhancement in Animal Models
Recent studies have explored the effects of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) on cognitive functions in animal models. In one study, rats treated with this compound showed improved performance in maze tests compared to control groups. These findings suggest that the compound may facilitate learning and memory processes through its AChE inhibitory action.
Safety and Toxicity Assessments
Comprehensive toxicity assessments have been conducted to evaluate the safety profile of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicate that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity. Additionally, it does not exhibit significant skin sensitization or irritation properties.
Properties
CAS No. |
60006-10-2 |
---|---|
Molecular Formula |
C17H24N4O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
RZMKEDIOSRUTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3 |
Origin of Product |
United States |
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